

An In-depth Technical Guide to the Discovery and History of Isonitrosoacetone

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Compound of Interest

Compound Name: Isonitrosoacetone

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Abstract

Isonitrosoacetone, also known as 2-oxopropanal 1-oxime, is a molecule of significant interest in organic synthesis and holds potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and history of **isonitrosoacetone**, detailing its synthesis, characterization, and the evolution of its preparative methods. The document presents quantitative data in structured tables, offers detailed experimental protocols for key historical and modern syntheses, and visualizes the core reaction mechanism through a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing a thorough historical context and practical methodologies related to this important chemical compound.

Introduction

The study of oximes, a class of organic compounds characterized by the C=N-OH functional group, has been a cornerstone of organic chemistry since the late 19th century. The discovery of these compounds by Viktor Meyer and his student Alois Janny in 1882 opened up new avenues in the understanding of isomerism and the derivatization of carbonyl compounds.^[1] Their work, published in "Berichte der deutschen chemischen Gesellschaft," described the reaction of aldehydes and ketones with hydroxylamine to yield crystalline products they named "oximes."^[1] This discovery was pivotal as it provided a reliable method for the conversion of

liquid carbonyls into solid derivatives with distinct melting points, greatly aiding in their identification and purification.^[1]

Within this broader class of compounds, **isonitrosoacetone**, an α -keto oxime, emerged as a subject of study in the early 20th century. Its history is intertwined with the development of methods for the nitrosation of ketones, a reaction that introduces a nitroso group onto a carbon atom adjacent to a carbonyl group. This guide traces the historical trajectory of **isonitrosoacetone**, from its early preparations to more refined synthetic methodologies.

The Discovery and Early History

While the general class of oximes was known from 1882, the specific synthesis and characterization of **isonitrosoacetone** were reported in the early 20th century. Early investigations into the nitrosation of ketones laid the groundwork for its preparation. The reaction of ketones with nitrosating agents, such as nitrous acid or its esters, was found to yield α -oximino ketones.

One of the earliest documented methods for the synthesis of **isonitrosoacetone** was reported by Slater in 1920 in the Journal of the Chemical Society, Transactions. This method involved the reaction of acetone with methyl nitrite in the presence of hydrochloric acid.

A few years later, in 1926, Küster published a method in Zeitschrift für Physiologische Chemie for the preparation of **isonitrosoacetone** from acetone by treatment with sodium nitrite in acetic acid at 0°C.

These early methods, while foundational, were often accompanied by challenges in terms of yield and purity. The evolution of synthetic organic chemistry throughout the 20th century led to the development of more efficient and scalable procedures for the synthesis of **isonitrosoacetone** and other α -isonitrosoketones.

Physicochemical Properties and Characterization

Isonitrosoacetone is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below. Early characterization would have relied on classical methods such as melting point determination, elemental analysis, and chemical derivatization. Modern analytical techniques such as infrared (IR) and nuclear magnetic resonance (NMR)

spectroscopy, and mass spectrometry (MS) are now used for its definitive identification and purity assessment.

Table 1: Physicochemical Properties of **Isonitrosoacetone**

Property	Value	Reference
Molecular Formula	C ₃ H ₅ NO ₂	[2]
Molecular Weight	87.08 g/mol	
Melting Point	67-69 °C	
Appearance	White to off-white crystalline solid	
Solubility	Soluble in water, ethanol, and ether	
pKa	8.39	

Evolution of Synthetic Methodologies

The synthesis of **isonitrosoacetone** has evolved from early methods using alkyl nitrites and nitrous acid to more controlled and higher-yielding procedures. A significant advancement in the preparation of α -isonitrosoketones came with the use of nitrosyl chloride (NOCl) as the nitrosating agent.

Historical Synthesis Methods

The foundational methods for preparing **isonitrosoacetone** involved the reaction of acetone with a source of the nitrosonium ion (NO⁺) under acidic conditions.

- Slater's Method (1920): Reaction of acetone with methyl nitrite and hydrochloric acid.
- Küster's Method (1926): Reaction of acetone with sodium nitrite in acetic acid.

Modern Synthetic Approaches

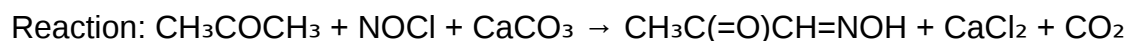
Later developments focused on improving the efficiency, safety, and scalability of the synthesis. A notable example is the use of nitrosyl chloride in the presence of a neutralizing agent to trap the concurrently formed hydrochloric acid, which can otherwise lead to side reactions.

Experimental Protocols

This section provides detailed experimental procedures for key historical and modern methods for the synthesis of **isonitrosoacetone**.

Synthesis of Isonitrosoacetone via Nitrosyl Chloride and Calcium Carbonate

This method, adapted from a patented procedure, provides a high yield of **isonitrosoacetone**.
[\[2\]](#)



Procedure:

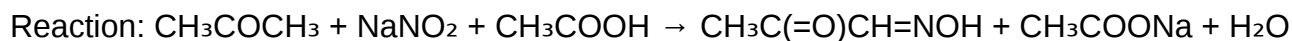
- A suspension of 52.9 g of finely powdered calcium carbonate in 620 g of acetone is prepared in a reaction vessel equipped with a stirrer and a means for cooling.
- To this stirred suspension, 52.9 g of liquid nitrosyl chloride is added while maintaining the temperature between 17-20 °C. The addition is carried out over a period of time to control the reaction rate.
- After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.
- The solid calcium chloride and any unreacted calcium carbonate are removed by filtration.
- The filtrate, containing the **isonitrosoacetone** and excess acetone, is concentrated under reduced pressure to yield the crude product.
- The crude **isonitrosoacetone** can be purified by recrystallization from a suitable solvent, such as a mixture of ethyl ether and petroleum ether, to yield a white crystalline solid.[\[2\]](#)

Table 2: Quantitative Data for Synthesis via Nitrosyl Chloride[\[2\]](#)

Reactant	Molar Mass (g/mol)	Amount (g)	Moles
Acetone	58.08	620	10.67
Nitrosyl Chloride	65.46	52.9	0.81
Calcium Carbonate	100.09	52.9	0.53
Product			
Isonitrosoacetone	87.08	70.5 (crude)	~0.81
Yield (based on NOCl)	~95.1%		
Purity (crude)	~94.9%		

Synthesis of Isonitrosoacetone using Sodium Nitrite and Acetic Acid (Küster's Method)

This historical method provides a straightforward laboratory-scale synthesis.



Procedure:

- Acetone is dissolved in acetic acid and the solution is cooled to 0 °C in an ice bath.
- A solution of sodium nitrite in water is added dropwise to the stirred acetone solution, maintaining the temperature at 0 °C.
- After the addition is complete, the reaction mixture is stirred for a specified period at low temperature.
- The reaction mixture is then worked up, which may involve neutralization and extraction with an organic solvent.
- The organic extracts are dried and the solvent is removed to yield **isonitrosoacetone**.

Reaction Mechanism

The formation of **isonitrosoacetone** from acetone and a nitrosating agent under acidic conditions proceeds through an acid-catalyzed α -nitrosation of the ketone. The key steps are the formation of the enol tautomer of acetone, which then acts as a nucleophile to attack the electrophilic nitrosating species.

Acid-Catalyzed Nitrosation of Acetone

The generally accepted mechanism involves the following steps:

- Protonation of the carbonyl oxygen: The carbonyl oxygen of acetone is protonated by the acid catalyst.
- Enolization: A proton is removed from the α -carbon to form the enol tautomer.
- Electrophilic attack: The enol attacks the electrophilic nitrogen of the nitrosating agent (e.g., the nitrosonium ion, NO^+ , or a protonated form of an alkyl nitrite).
- Deprotonation: A final deprotonation step yields the **isonitrosoacetone** product.

Caption: Acid-catalyzed nitrosation of acetone to form **isonitrosoacetone**.

Applications and Significance

Isonitrosoacetone serves as a versatile intermediate in organic synthesis. The presence of both a carbonyl and an oxime functional group allows for a variety of subsequent chemical transformations. It has been investigated for its potential as a chelating agent and in the synthesis of heterocyclic compounds. More recently, **isonitrosoacetone** and its derivatives have been explored for their potential biological activities, including as reactivators of inhibited acetylcholinesterase, which is relevant in the context of nerve agent poisoning.

Conclusion

The discovery and history of **isonitrosoacetone** are a testament to the foundational principles of organic chemistry developed in the late 19th and early 20th centuries. From its initial synthesis by pioneers like Slater and Küster to the more refined and efficient methods developed later, the study of this molecule has provided valuable insights into the reactivity of ketones and the synthesis of oximes. This technical guide has provided a comprehensive overview of its history, physicochemical properties, and synthetic methodologies, offering a

valuable resource for researchers and professionals. The continued exploration of **isonitrosoacetone** and its derivatives holds promise for new discoveries in both synthetic and medicinal chemistry.

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Phone: (601) 213-4426

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